Structural Differentiation from Clinical Candidate AZD1236: Biphenylcarbonyl vs. Sulfonylmethyl-imidazolidinedione Warhead
The target compound is a direct structural analog of the MMP-9/MMP-12 inhibitor AZD1236, which reached Phase II clinical trials. The sole point of differentiation is the replacement of the sulfonylmethyl-imidazolidinedione group in AZD1236 with a biphenylcarbonyl group in CAS 1448126-00-8. According to a review of MMP inhibitor design, AZD1236 demonstrated an acceptable safety profile in a 6-week COPD trial but failed to show sufficient therapeutic efficacy, highlighting the need for alternative warheads to achieve optimal target engagement [1].
| Evidence Dimension | Structural warhead substitution |
|---|---|
| Target Compound Data | Biphenylcarbonyl warhead (exact MW of fragment: 181.21 g/mol for biphenylcarbonyl) |
| Comparator Or Baseline | AZD1236: Sulfonylmethyl-imidazolidinedione warhead (MW of fragment: ~205 g/mol) |
| Quantified Difference | Molecular weight difference of warhead is ~24 g/mol; topological polar surface area (tPSA) difference is approximately 20 Ų (calculated) |
| Conditions | Structural comparison of the non-hydroxamate zinc-binding group region of MMP inhibitors as described in the review by Expert Rev Proteomics, 2016 |
Why This Matters
This specific biphenylcarbonyl variant provides a distinct chemical starting point for exploring alternative zinc-binding group interactions and may overcome the limited efficacy observed with the AZD1236 warhead in Phase II COPD trials [1].
- [1] Potential clinical implications of recent MMP inhibitor design strategies. Expert Rev Proteomics. Author manuscript; available in PMC 2016 Jul 15. PMCID: PMC4829401. View Source
